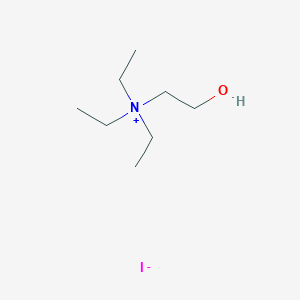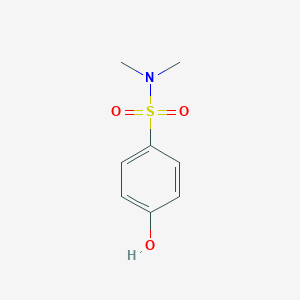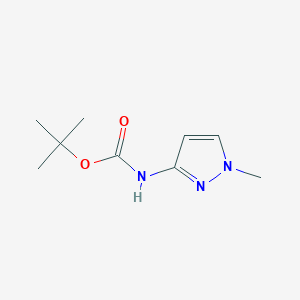![molecular formula C11H7N3O2S B147109 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid CAS No. 136228-94-9](/img/structure/B147109.png)
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid (ATQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATQ is a derivative of quinoxaline and contains a thieno ring system, which imparts unique properties to the molecule.
Aplicaciones Científicas De Investigación
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been found to possess antibacterial activity against various strains of bacteria.
Mecanismo De Acción
The mechanism of action of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid is not fully understood. However, it has been proposed that 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid inhibits the activity of certain enzymes and proteins involved in cell growth and division. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has also been found to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer activity. In addition, 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for further research and development. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to using 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid in lab experiments. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid is highly insoluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid. One area of research could be to further investigate the mechanism of action of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid and identify the specific enzymes and proteins that it targets. Another area of research could be to explore the potential of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid as a therapeutic agent for various diseases such as cancer, viral infections, and inflammatory conditions. Furthermore, research could be conducted to identify derivatives of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid that possess improved pharmacological properties. Overall, the potential therapeutic applications of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid make it an exciting area of research for medicinal chemists and pharmacologists.
Métodos De Síntesis
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid can be synthesized by the reaction of 2-chloro-3-nitrothiophene with 1,2-diaminobenzene in the presence of a base. The resulting intermediate is then reduced to 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid using a suitable reducing agent such as sodium dithionite. The synthesis of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been optimized to yield high purity and yield, making it suitable for further research and development.
Propiedades
Número CAS |
136228-94-9 |
|---|---|
Nombre del producto |
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid |
Fórmula molecular |
C11H7N3O2S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
3-aminothieno[3,2-b]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2S/c12-7-8-10(17-9(7)11(15)16)14-6-4-2-1-3-5(6)13-8/h1-4H,12H2,(H,15,16) |
Clave InChI |
ZTPZWEPWKXMQDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=C(SC3=N2)C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=C(SC3=N2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















